Gliclazide-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

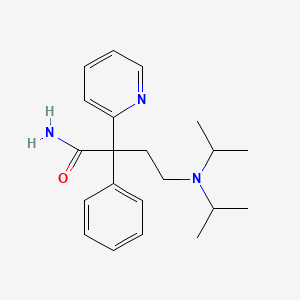

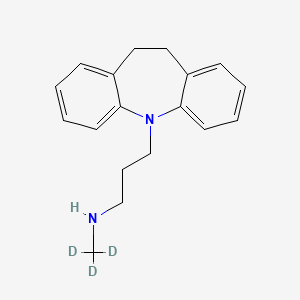

Gliclazide-d4 is the deuterium labeled version of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . It is taken by mouth .

Synthesis Analysis

A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps . Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate . The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .Molecular Structure Analysis

The crystal and molecular structure for Gliclazide was determined by single-crystal X-ray diffraction . Gliclazide crystallizes in the monoclinic space group P2,/n, with the unit cell dimensions a = 10.828(2) A, b = 14.342(19) A, c= 11.005(6)A, and with β = 106.97(2)°, V = 1635(12)A3, and Z = 4 .Chemical Reactions Analysis

Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels . It is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .Physical And Chemical Properties Analysis

Gliclazide has a molecular formula of C15H21N3O3S, a molecular weight of 323.41 g/mol, and a melting point of 163 °C–172 °C . It is an amphoteric drug, with pKa values of 5.8 .Applications De Recherche Scientifique

Biopharmaceutics Research

Gliclazide-d4 is used in biopharmaceutics research. It is the only oral antidiabetic agent indicated concomitantly as essential therapy by the WHO and Brazil, as well as a potential candidate for biowaiver according to the International Pharmaceutical Federation (FIP) . The biowaiver is an evaluation of how favorable the biopharmaceutics characteristics are in order to obtain a waiver from the relative bioavailability/bioequivalence (RB/BE) studies to register new medicines .

Diabetes Treatment

Gliclazide-d4 is used as a treatment for type 2 diabetes. It has been associated with a low risk of hypoglycemic episodes and beneficial long-term cardiovascular safety in observational cohorts . The new Dutch type 2 diabetes management guideline specifically advises gliclazide as the preferred second treatment option .

Cardiovascular Safety

Observational studies have shown cardiovascular benefits of gliclazide over other SUs . This makes it a safer option for patients with diabetes who are at risk of cardiovascular diseases.

Nanoparticle Research

Gliclazide-d4 is used in nanoparticle research. The prepared gliclazide-loaded cubosomal nanoparticles exhibited nano-sized particles and entrapped about 80% of gliclazide along with a higher percentage of drug release compared to gliclazide suspension .

Solubility, Permeability and Dissolution Research

Gliclazide-d4 is used in research related to solubility, permeability and dissolution of drugs . This information is crucial for understanding the drug’s pharmacokinetics and pharmacodynamics.

Comparative Efficacy Studies

Gliclazide-d4 is used in comparative efficacy studies with other oral glucose-lowering agents. It appears at least equally effective compared to other glucose-lowering agents .

Mécanisme D'action

Target of Action

Gliclazide-d4, like its parent compound Gliclazide, primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .

Mode of Action

Gliclazide-d4 binds to the SUR1 receptor, subsequently blocking the ATP-sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells . This depolarization triggers the release of insulin, a hormone that regulates blood glucose levels .

Biochemical Pathways

The action of Gliclazide-d4 affects several biochemical pathways. Primarily, it increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, reduces hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors . These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

Gliclazide-d4, similar to Gliclazide, is expected to be extensively metabolized by the liver . Its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The pharmacokinetic properties of Gliclazide-d4, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Gliclazide-d4’s action are primarily related to its ability to stimulate insulin secretion and regulate blood glucose levels . It specifically improves the abnormal first phase insulin release in type 2 diabetes, and also has an effect on the second phase . Additionally, Gliclazide-d4, like Gliclazide, may exhibit pleiotropic actions outside pancreatic β cells, such as anti-inflammatory and cellular protective effects, which might be beneficial in the treatment of type 1 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gliclazide-d4. For instance, the formulation factors such as drug concentration, stabilizer, and surfactant percentage can impact the particle size of Gliclazide-d4 nanosuspension, thereby affecting its solubility and bioavailability . Moreover, the pH of the gastrointestinal tract can influence the solubility of Gliclazide-d4, thereby affecting its absorption and overall therapeutic efficacy .

Safety and Hazards

Orientations Futures

Recent real-world studies into the effectiveness and safety of Gliclazide appear to confirm these findings, and publication of new data from these studies in patients with T2DM in the UK, and in Muslim patients who are fasting during Ramadan, are awaited with interest . Another study being undertaken with Gliclazide is a pan-India study in patients with maturity-onset diabetes of the young (MODY) subtypes 1, 3, and 12 .

Propriétés

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVGTQGAOIONJV-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)